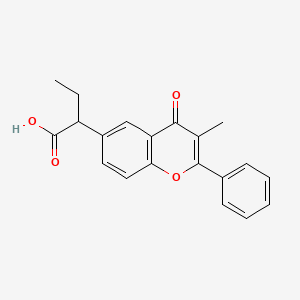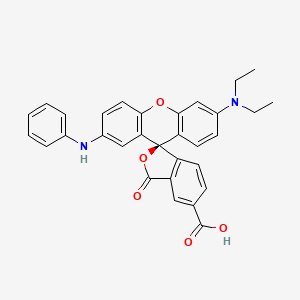
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride is a complex organic compound with a unique pentacyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a pentacyclic cage with a hydroxyethyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride typically involves multiple steps. One common method starts with cyclopentadiene and 1,4-benzoquinone as starting materials. The synthesis proceeds through a Diels-Alder reaction, followed by [2+2] photo-cycloaddition and Huang-Minlon reduction . The reaction conditions for these steps are carefully controlled to achieve high yields and purity.
Industrial Production Methods
For industrial production, the synthesis route is optimized for scalability. This involves using readily available starting materials and efficient reaction conditions. The process may include additional purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used as an additive in high-energy fuels and materials.
Mecanismo De Acción
The mechanism of action of 8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their function. The pentacyclic structure provides stability and rigidity, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane-8,11-dione: A similar compound with a dione functional group.
Endo-pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane-8-ol: A compound with a hydroxyl group at a different position.
Uniqueness
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride is unique due to its hydroxyethyl group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
136375-81-0 |
|---|---|
Fórmula molecular |
C13H20ClNO |
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
2-(8-pentacyclo[5.4.0.02,6.03,10.05,9]undecanylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-2-1-14-13-10-6-4-7-9-5(6)3-8(10)11(9)12(7)13;/h5-15H,1-4H2;1H |
Clave InChI |
AELQGAMTPZVQJR-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3CC4C2C5C1C3C(C45)NCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-amino-5-fluorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12748346.png)













